

Unraveling the Structure: A Technical Guide to the Crystal Analysis of Dihydroxyaluminum Aminoacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydroxyaluminum aminoacetate*

Cat. No.: *B082756*

[Get Quote](#)

Introduction

Dihydroxyaluminum aminoacetate, an organo-metallic complex of aluminum and the amino acid glycine, is widely recognized for its therapeutic application as an antacid.^{[1][2]} Its efficacy in neutralizing gastric acid is attributed to its unique chemical structure and properties.^[3] For researchers, scientists, and drug development professionals, a thorough understanding of its solid-state characteristics is paramount for quality control, formulation development, and ensuring consistent biological activity.

While a definitive single-crystal X-ray structure of **dihydroxyaluminum aminoacetate** is not publicly available, this technical guide provides a comprehensive overview of its known properties and outlines the essential experimental protocols for its structural characterization using powder X-ray diffraction (pXRD). This technique is the primary method for analyzing the crystallinity, phase purity, and structural fingerprint of the bulk pharmaceutical ingredient.

Chemical and Physical Properties

Dihydroxyaluminum aminoacetate is a white, odorless, crystalline powder with a faintly sweet taste.^[4] It is practically insoluble in water and organic solvents but dissolves in dilute mineral acids and solutions of fixed alkalies.^[4] The United States Pharmacopeia (USP) provides specific quality standards for the compound.^[5]

Property	Value	Source
Chemical Name	(Glycinato-N,O)dihydroxyaluminum	[6]
Synonyms	Aluminum glycinate, Basic aluminum aminoacetate	[6]
Molecular Formula	C ₂ H ₆ AlNO ₄ (anhydrous)	[2]
Molecular Weight	135.05 g/mol (anhydrous)	[6]
Appearance	White, odorless, fine powder	[4] [6]
Solubility	Insoluble in water; Soluble in dilute mineral acids	[4]
CAS Number	13682-92-3 (Anhydrous), 41354-48-7 (Hydrate)	[4]

Synthesis Methods

The preparation of **dihydroxyaluminum aminoacetate** has been described through a straightforward aqueous reaction. One common method involves the reaction of aluminum salts, such as aluminum chloride or aluminum sulfate, with glycine in an aqueous solution. The pH of the reaction mixture is carefully controlled, typically within the range of 5-7, and heating may be applied to facilitate the formation of the complex. The resulting **dihydroxyaluminum aminoacetate** precipitates from the solution and is then isolated by filtration, washed to remove impurities, and dried.[\[6\]](#) An alternative reported method involves adding a solution of aluminum isopropoxide in isopropanol to an aqueous solution of glycine.[\[6\]](#)

Crystal Structure Analysis via Powder X-ray Diffraction (pXRD)

In the absence of a single-crystal structure, pXRD provides invaluable information about the solid-state nature of **dihydroxyaluminum aminoacetate**. A pXRD pattern serves as a unique fingerprint, confirming the material's identity, crystalline form (polymorph), and purity.

Experimental Protocol

A generalized protocol for the pXRD analysis of a finely powdered sample like **dihydroxyaluminum aminoacetate** is detailed below.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality, reproducible XRD data.^[7] The primary goals are to achieve a random orientation of crystallites and a sufficient number of particles to produce a representative diffraction pattern.^[7]

- Grinding: The sample should be gently ground into a fine, uniform powder using a mortar and pestle, typically made of agate to prevent contamination.^{[7][8]} The ideal particle size is less than 10 μm .^[9] Grinding under a liquid medium like ethanol can help minimize structural damage.^[7]
- Homogenization: To ensure uniformity, the ground powder can be mixed or sieved.^[10]
- Mounting: The fine powder is carefully packed into a sample holder. A common method is back-filling, where the powder is loaded into a cavity from the rear and leveled with a flat surface, such as a microscope slide, to ensure a smooth, flat surface that is coplanar with the holder's reference surface.^{[8][10][11]} This minimizes preferred orientation, where crystallites align non-randomly, which can alter peak intensities.^[10]

2. Instrumentation and Data Acquisition

Data is collected using a powder diffractometer. Key components include an X-ray source (commonly Cu K α), sample stage, and a detector.

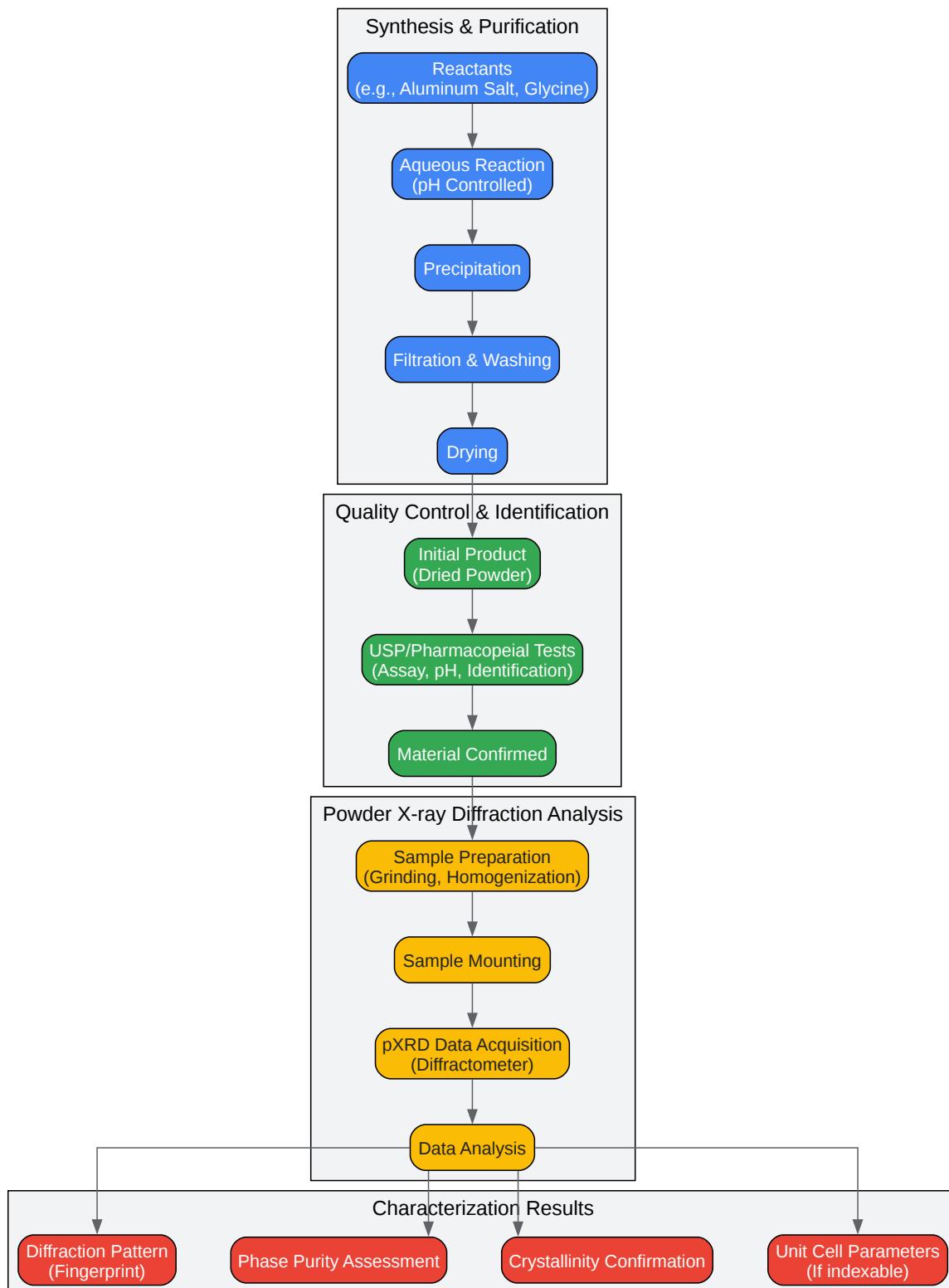
The following table outlines typical parameters for data acquisition:

Parameter	Typical Setting	Purpose
X-ray Source	Cu K α ($\lambda \approx 1.5418 \text{ \AA}$)	Standard radiation for pharmaceutical analysis. [12]
Voltage & Current	40 kV, 40 mA	Determines the intensity of the X-ray beam. [12]
Scan Range (2θ)	5° to 70°	A wide range ensures all significant diffraction peaks are captured. [13]
Step Size ($^{\circ}2\theta$)	0.02°	The angular increment between intensity measurements.
Scan Speed / Dwell Time	1.0 s/step	The time spent collecting data at each step; longer times improve signal-to-noise. [13]
Optics	Divergence slit (e.g., 0.6°), Soller slits (e.g., 2.5°)	Control the geometry and divergence of the X-ray beam. [13]

3. Data Analysis

The output of a pXRD experiment is a diffractogram, which plots diffraction intensity versus the detector angle (2θ).

- Phase Identification: The positions (2θ values) and relative intensities of the diffraction peaks are unique to a specific crystalline phase. The experimental pattern can be compared against databases like the Powder Diffraction File (PDF) to identify known crystalline phases.
- Crystallinity Assessment: A highly crystalline material will produce sharp, well-defined peaks, whereas an amorphous (non-crystalline) substance will show a broad, diffuse halo with no distinct peaks.[\[12\]](#)
- Purity Analysis: The presence of crystalline impurities can be detected by the appearance of diffraction peaks that do not belong to the **dihydroxyaluminum aminoacetate** pattern. The


detection limit for impurities has significantly improved with modern instrumentation.[\[13\]](#)

- Unit Cell Determination: If the material is a single, pure phase and the peaks can be indexed (assigned Miller indices h , k , l), the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) can be determined and refined using specialized software.

Visualized Workflow: Synthesis to Structural Characterization

The following diagram illustrates the logical workflow from the synthesis of **dihydroxyaluminum aminoacetate** to its structural characterization using pXRD.

Workflow for Synthesis and Structural Analysis of Dihydroxyaluminum Aminoacetate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [ftp.uspbpep.com](ftp://uspbpep.com) [ftp.uspbpep.com]
- 2. Aluminium glycinate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Dihydroxyaluminum aminoacetate? [synapse.patsnap.com]
- 4. Dihydroxyaluminum Aminoacetate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 5. [ftp.uspbpep.com](ftp://uspbpep.com) [ftp.uspbpep.com]
- 6. Dihydroxyaluminum Aminoacetate [drugfuture.com]
- 7. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 8. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 9. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. mcgill.ca [mcgill.ca]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- To cite this document: BenchChem. [Unraveling the Structure: A Technical Guide to the Crystal Analysis of Dihydroxyaluminum Aminoacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082756#crystal-structure-analysis-of-dihydroxyaluminum-aminoacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com